molecular formula C10H24IN B13730954 Heptyltrimethylammonium iodide CAS No. 20395-56-6

Heptyltrimethylammonium iodide

Cat. No.: B13730954
CAS No.: 20395-56-6
M. Wt: 285.21 g/mol
InChI Key: IKAUMANEZMLTBG-UHFFFAOYSA-M
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Description

Heptyltrimethylammonium iodide is a quaternary ammonium compound with the chemical formula C10H24IN. It is a type of ionic compound where the heptyltrimethylammonium cation is paired with an iodide anion. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptyltrimethylammonium iodide can be synthesized through the Menshutkin reaction, which involves the reaction of heptyl bromide with trimethylamine in the presence of an iodide source. The reaction is typically carried out in a solvent such as N-methyl-2-pyrrolidone (NMP) at room temperature for several days .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where heptyl bromide and trimethylamine are reacted in a solvent system, followed by the addition of an iodide source. The product is then purified through crystallization and washing to remove impurities.

Chemical Reactions Analysis

Types of Reactions: Heptyltrimethylammonium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted with other halides or nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents such as silver nitrate (AgNO3) or sodium hydroxide (NaOH) under mild conditions.

    Oxidation and Reduction Reactions: May involve oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).

Major Products:

    Substitution Reactions: Can yield products like heptyltrimethylammonium chloride or bromide.

    Oxidation and Reduction Reactions: Can lead to the formation of various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Heptyltrimethylammonium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: Employed in the study of cell membranes and ion transport due to its ionic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of surfactants and as an additive in various industrial processes.

Mechanism of Action

Heptyltrimethylammonium iodide can be compared with other quaternary ammonium compounds such as:

  • Tetramethylammonium iodide
  • Tetraethylammonium iodide
  • Hexyltrimethylammonium iodide

Uniqueness: this compound is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to shorter-chain analogs. This affects its solubility, reactivity, and interaction with biological membranes .

Comparison with Similar Compounds

  • Tetramethylammonium iodide: Known for its use in pharmacological studies.
  • Tetraethylammonium iodide: Used in organic synthesis and as a phase-transfer catalyst.
  • Hexyltrimethylammonium iodide: Similar in structure but with a shorter alkyl chain, affecting its properties and applications.

Properties

CAS No.

20395-56-6

Molecular Formula

C10H24IN

Molecular Weight

285.21 g/mol

IUPAC Name

heptyl(trimethyl)azanium;iodide

InChI

InChI=1S/C10H24N.HI/c1-5-6-7-8-9-10-11(2,3)4;/h5-10H2,1-4H3;1H/q+1;/p-1

InChI Key

IKAUMANEZMLTBG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC[N+](C)(C)C.[I-]

Origin of Product

United States

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